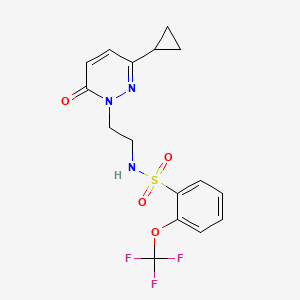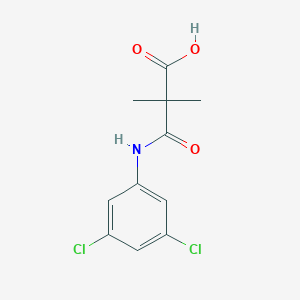
3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloroaniline is a chemical compound which consists of an aniline ring substituted with two chlorine atoms . It is used as an important chemical intermediate in the production of a wide variety of pharmaceutical, industrial, and agricultural products . It is a pure needle-shaped crystal, soluble in ethanol and ether, but insoluble in water .
Synthesis Analysis
There are several methods for preparing 3,5-dichloroaniline. One method involves using 2,4-dichloroaniline as a raw material and adding an ammonia water catalyst for reaction . Another method uses hexachlorobenzene as a main raw material . These methods have the advantages of easily obtained raw materials, short reaction steps, simple process, suitability for industrial production .Molecular Structure Analysis
The molecular formula of 3,5-Dichloroaniline is C6H5Cl2N . The SMILES string representation is Nc1cc(Cl)cc(Cl)c1 .Physical And Chemical Properties Analysis
3,5-Dichloroaniline has a melting point of 51-53 ℃ and a boiling point of 259-260 ℃/98.7kPa . It is soluble in ethanol and ether, but insoluble in water .Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid: A Pharmacological Review and Call for Further Research
Chlorogenic Acid (CGA) demonstrates a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and anti-hypertension activities. CGA's role in modulating lipid metabolism and glucose suggests its potential in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review highlights the need for more studies to optimize its biological and pharmacological effects, potentially making CGA a natural food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Fatty Acid Esters of 3-Monochloropropanediol: A Review
Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) are identified as nephrotoxic and testicular toxicants, detected in various food categories. This review summarizes research on 3-MCPD esters, including analytical methods, exposure biomarkers, absorption and metabolism, toxicities, formation mechanisms, and mitigation strategies, serving as a foundation for understanding 3-MCPD esters and their food safety concerns (Gao et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that 3,5-dichloroaniline, a related compound, has been reported to induce renal damage , suggesting that the kidney could be a potential target.
Mode of Action
Related compounds such as 3,5-dichloroaniline have been shown to cause toxicity in certain bacterial and fungal groups . This suggests that the compound might interact with its targets, leading to changes in their function and potentially causing toxicity.
Biochemical Pathways
It’s known that 3,5-dichloroaniline, a metabolite of certain pesticides, can cause a persistent reduction in enzymatic activities and potential nitrification . This suggests that the compound might affect similar pathways, leading to downstream effects on microbial diversity and function.
Pharmacokinetics
Studies on related compounds such as 3,5-dichloroaniline have shown that they can be transformed in the environment , which might impact their bioavailability.
Result of Action
Related compounds such as 3,5-dichloroaniline have been shown to cause a decrease in the diversity and function of soil microorganisms . This suggests that the compound might have similar effects.
Action Environment
The action of 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid can be influenced by various environmental factors. For instance, the presence of efficient degrading microorganisms in the soil can limit the formation of related compounds such as 3,5-Dichloroaniline . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of certain microorganisms in the environment.
Eigenschaften
IUPAC Name |
3-(3,5-dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-11(2,10(16)17)9(15)14-8-4-6(12)3-7(13)5-8/h3-5H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGKEPSEJPGESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

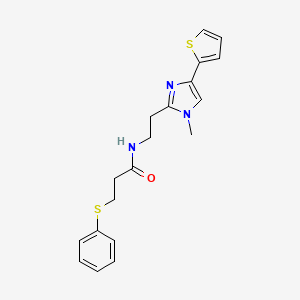
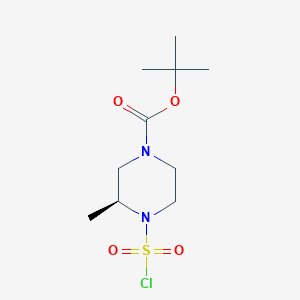
![N~6~-cycloheptyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2750632.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750635.png)
![3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2750639.png)
![N-[2-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2750640.png)
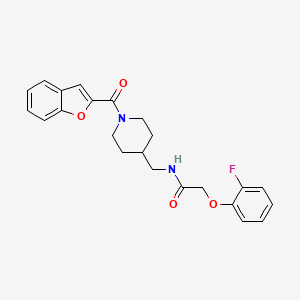
![({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate](/img/structure/B2750642.png)

![Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate](/img/structure/B2750646.png)
![N-{[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2750649.png)
![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2750650.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2750651.png)
